molecular formula C14H9Br B11762647 9-Bromoanthracene-d9

9-Bromoanthracene-d9

Cat. No.: B11762647
M. Wt: 266.18 g/mol
InChI Key: ZIRVQSRSPDUEOJ-LOIXRAQWSA-N
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Description

9-Bromoanthracene-d9: is a deuterated derivative of 9-Bromoanthracene, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a labeled compound in various scientific research applications due to its unique isotopic properties. The molecular formula of this compound is C14D9Br, and it has a molecular weight of 266.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromoanthracene-d9 typically involves the bromination of deuterated anthracene. One common method is the free-radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated anthracene and N-bromosuccinimide in a controlled environment to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 9-Bromoanthracene-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various 9-substituted anthracene derivatives.

    Oxidation: Anthraquinone derivatives.

    Reduction: Deuterated anthracene.

Scientific Research Applications

Chemistry: 9-Bromoanthracene-d9 is used as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex organic molecules. It serves as a labeled compound in mechanistic studies and reaction tracking .

Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme activities. Its deuterated nature allows for precise tracking using mass spectrometry .

Medicine: The compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form helps in the study of drug metabolism and pharmacokinetics .

Industry: this compound is employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also used in the synthesis of advanced materials for various industrial applications .

Mechanism of Action

The mechanism of action of 9-Bromoanthracene-d9 involves its interaction with specific molecular targets and pathways. In chemical reactions, the bromine atom at the 9-position plays a crucial role in determining the reactivity and selectivity of the compound. The deuterium atoms provide stability and allow for precise tracking in various applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific research. This makes it particularly valuable in studies involving mass spectrometry and other analytical techniques .

Properties

Molecular Formula

C14H9Br

Molecular Weight

266.18 g/mol

IUPAC Name

9-bromo-1,2,3,4,5,6,7,8,10-nonadeuterioanthracene

InChI

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

ZIRVQSRSPDUEOJ-LOIXRAQWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2Br)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br

Origin of Product

United States

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